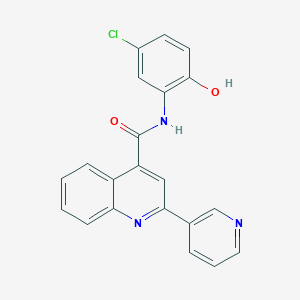N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC16353859
Molecular Formula: C21H14ClN3O2
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H14ClN3O2 |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | N-(5-chloro-2-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H14ClN3O2/c22-14-7-8-20(26)19(10-14)25-21(27)16-11-18(13-4-3-9-23-12-13)24-17-6-2-1-5-15(16)17/h1-12,26H,(H,25,27) |
| Standard InChI Key | RDJQXHZICHEWTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Quinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. This scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
-
Pyridin-3-yl Substituent: Positioned at the quinoline’s 2-position, this heterocyclic group introduces additional hydrogen-bonding capabilities and modulates electronic properties through its nitrogen atom.
-
N-(5-Chloro-2-hydroxyphenyl)carboxamide: The 4-position carboxamide links the quinoline to a substituted phenyl ring featuring a hydroxyl (-OH) group at position 2 and a chlorine atom at position 5. This moiety enhances solubility and target binding via polar interactions .
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₁₄ClN₃O₂ |
| Molecular Weight | 375.8 g/mol |
| LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (Hydroxyl and carboxamide NH) |
| Hydrogen Bond Acceptors | 5 (Pyridine N, carbonyl O, etc.) |
The chlorine atom and hydroxyl group create a balance between lipophilicity and aqueous solubility, critical for membrane permeability and bioavailability .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide likely follows a multi-step approach analogous to related quinoline carboxamides :
-
Quinoline Core Formation: Friedländer or Combes quinoline synthesis, utilizing aminophenols and ketones to construct the bicyclic system.
-
Introduction of Pyridin-3-yl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine ring at position 2.
-
Carboxamide Formation: Activation of the quinoline-4-carboxylic acid using coupling reagents (e.g., BOP, HATU) followed by reaction with 5-chloro-2-hydroxyaniline.
Key Reaction Conditions:
-
Microwave-assisted synthesis for improved cyclization efficiency .
-
Use of protecting groups (e.g., Boc) to prevent undesired side reactions during functionalization .
Structural Modifications and SAR
Structure-activity relationship (SAR) studies on analogous compounds reveal critical trends:
-
Pyridine Position: Pyridin-3-yl substitution (vs. pyridin-4-yl) enhances steric complementarity with target proteins .
-
Chlorine Substitution: The 5-chloro group on the phenyl ring improves binding affinity to hydrophobic pockets in enzymes .
-
Hydroxyl Group: The 2-hydroxy moiety facilitates hydrogen bonding with catalytic residues, as seen in kinase inhibitors .
Biological Activities and Mechanisms
CFTR Potentiation
The quinoline carboxamide scaffold is central to Ivacaftor’s mechanism as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . By stabilizing the open channel conformation of CFTR, analogous compounds could rescue function in G551D and F508del mutations. The pyridin-3-yl group may mimic Ivacaftor’s tert-butyl-hydroxyphenyl moiety in forming π-π interactions with the channel .
Anticancer Activity
Quinoline-based inhibitors (e.g., topotecan) target topoisomerases and kinases. The hydroxyl and chlorine substituents in N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide suggest potential DNA intercalation or kinase binding, warranting evaluation against cancer cell lines .
Comparative Analysis with Structural Analogs
This compound’s pyridin-3-yl group distinguishes it from Ivacaftor’s bulkier tert-butyl substituents, potentially offering improved solubility without sacrificing potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume